3-Bromo-1-methyl-1H-indazol-5-amine
Description
Overview of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. ijnrd.orgscispace.com These are organic compounds that contain a ring structure composed of atoms of at least two different elements. ijnrd.org Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these rings. ijnrd.org The presence of these heteroatoms imparts unique physicochemical properties to the molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drugs. nih.gov
The versatility of heterocyclic compounds is demonstrated by their wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties. scispace.com In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The continuous exploration of new synthetic methodologies allows for the creation of diverse and novel heterocyclic structures, expanding the chemical space available for drug discovery. rsc.org
The Indazole Nucleus as a Privileged Scaffold in Drug Discovery
Among the myriad of heterocyclic structures, the indazole nucleus holds a special status as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drug molecules. researchgate.netresearcher.life The indazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has proven to be a fertile ground for the development of therapeutic agents. researchgate.netnih.gov
The significance of the indazole scaffold is underscored by the number of drugs containing this structure that are either in clinical use or undergoing clinical trials. researchgate.netnih.gov Marketed drugs such as the anti-cancer agents Axitinib and Pazopanib, and the antiemetic Granisetron, all feature the indazole core, highlighting its therapeutic relevance. researchgate.net The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. nih.gov
Structural Context: Position Isomerism and Substituent Effects on Indazole Bioactivity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system. This concept, known as structure-activity relationship (SAR), is a fundamental principle in medicinal chemistry. nih.gov Even minor changes to the molecular structure can lead to significant alterations in biological function.
Position isomerism, which refers to compounds with the same molecular formula but different arrangements of atoms, plays a critical role in the bioactivity of indazoles. For instance, the position of the nitrogen atom in the pyrazole ring (1H-indazole versus 2H-indazole) can influence the molecule's interaction with its biological target.
Furthermore, the type and location of substituent groups on the indazole scaffold are crucial determinants of its pharmacological profile. For example, the introduction of different substituted aromatic groups at the C-5 position of the indazole ring is a strategy employed to enhance the activity and selectivity of kinase inhibitors. mdpi.com Similarly, modifications at the C-3 position, such as the introduction of an amine or amide group, can create effective hinge-binding fragments for interactions with protein kinases. mdpi.com The strategic placement of various functional groups allows for the fine-tuning of a compound's properties to achieve the desired therapeutic effect.
Rationale for Investigating 3-Bromo-1-methyl-1H-indazol-5-amine in Academic Research
The specific compound, this compound, presents a unique combination of structural features that make it a compelling subject for academic investigation. The presence of a bromine atom at the 3-position, a methyl group at the 1-position of the indazole ring, and an amine group at the 5-position provides a versatile platform for further chemical modifications.
The bromine atom, a halogen, can serve as a useful handle for various chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group at the N-1 position can influence the compound's metabolic stability and binding affinity. The amine group at the 5-position is a key functional group that can participate in hydrogen bonding interactions with biological targets and can also be readily modified to generate a library of new derivatives.
Given that the 1H-indazole-3-amine structure is a known effective hinge-binding fragment for kinases, and that substitutions at the C-5 position are critical for activity and selectivity, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in areas like oncology. mdpi.com The systematic study of this compound and its derivatives can provide valuable insights into the structure-activity relationships of the indazole class of molecules.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-1-methylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSJHKJTNWLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653301 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-49-9 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1 Methyl 1h Indazol 5 Amine and Its Analogs
Retrosynthetic Analysis of 3-Bromo-1-methyl-1H-indazol-5-amine
A retrosynthetic analysis of this compound (Target Molecule) reveals several possible disconnection points, leading to various synthetic strategies. The analysis primarily involves the disconnection of the key functional groups—bromo, methyl, and amino—from the core indazole scaffold.
Strategy 1: Late-stage Functionalization
A common approach involves functionalizing a pre-formed indazole ring. The primary disconnections are:
C-N bond (amino group): The 5-amino group can be derived from the reduction of a 5-nitro group. This leads to the intermediate 3-bromo-1-methyl-5-nitro-1H-indazole .
N-C bond (methyl group): The N1-methyl group can be installed via N-alkylation of 3-bromo-5-nitro-1H-indazole .
C-Br bond (bromo group): The bromine at the 3-position can be introduced via electrophilic bromination of 1-methyl-5-nitro-1H-indazole .
Indazole Core: The 1-methyl-5-nitro-1H-indazole can be formed from a substituted fluorobenzonitrile, such as 2-fluoro-5-nitrobenzonitrile, and methylhydrazine.
Strategy 2: Convergent Synthesis
A convergent approach involves the synthesis of a substituted phenyl precursor which is then cyclized to form the indazole ring. nih.govnih.gov For instance, a substituted 2-fluorobenzonitrile (B118710) can be synthesized and then cyclized with methylhydrazine. This method builds the substituted benzene (B151609) ring first and forms the heterocyclic system in a final key step. For example, a precursor like 5-bromo-2-fluorobenzonitrile (B68940) could react with methylhydrazine, followed by the introduction of the amino group. chemicalbook.com
This analysis suggests that a linear, stepwise synthesis starting from a simple substituted benzene derivative is a plausible and frequently employed pathway.
Development of Efficient Synthetic Routes
The synthesis of this compound can be achieved through several routes, often starting from commercially available substituted benzonitriles or nitroindazoles. The order of functional group installation—bromination, methylation, and nitro reduction—can be varied to optimize yield and regioselectivity.
Achieving regioselective bromination at the C3 position of the indazole ring is a critical step. The indazole nucleus is susceptible to electrophilic attack at several positions, with the C3 position's reactivity being influenced by the substituents already present on the ring. researchgate.net
Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and temperature can significantly impact the selectivity of the reaction. For instance, studies on related indazole systems have shown that using NBS in solvents like DMF can lead to bromination. nih.gov Direct bromination of 1-methyl-1H-indazole often requires careful control of stoichiometry to prevent the formation of di-brominated products. In some cases, bromination is performed on a precursor like 1-methyl-5-nitro-1H-indazole before the reduction of the nitro group.
| Reagent | Conditions | Position(s) Brominated | Reference |
| N-Bromosuccinimide (NBS) | DMF, 80 °C | C7 (on 4-substituted indazole) | nih.gov |
| N-Bromosuccinimide (NBS) | Dichloromethane | C6 (on 1-methyl-1H-indazole) | |
| Copper(I) Bromide (CuBr) | Sandmeyer Reaction | C5 (from 5-amino precursor) | a2bchem.com |
This table illustrates bromination strategies on various indazole scaffolds, highlighting the challenge of achieving C3 selectivity, which often depends on the specific substrate and reaction conditions.
The N-methylation of an indazole ring is a common synthetic step but presents a challenge of regioselectivity, as direct alkylation can produce a mixture of N1- and N2-substituted isomers. beilstein-journals.org
The choice of the methylating agent, base, and solvent system is crucial for directing the methylation to the desired N1 position. Common methylating agents include methyl iodide (MeI) and dimethyl sulfate. The use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents such as ethanol (B145695), DMF, or THF is frequently reported. beilstein-journals.org For example, the methylation of 5-bromo-1H-indazol-3-amine with methyl iodide and K₂CO₃ in ethanol can yield the N1-methylated product. An alternative one-pot synthesis can utilize methylhydrazine directly with a suitable precursor like 5-bromo-2-fluorobenzonitrile to form the N1-methylated indazole core in a single step.
| Methylating Agent | Base / Solvent | Key Features | Reference |
| Methyl Iodide (MeI) | K₂CO₃ / Ethanol | Standard conditions, can produce isomer mixtures | |
| Methylhydrazine | K₂CO₃ / Ethanol | One-pot cyclization and methylation | |
| Isopropyl Iodide | NaH / DMF | Yielded a mixture of N1 and N2 products on a model substrate | beilstein-journals.org |
The most common strategy for introducing an amino group at the C5 position of the indazole ring is through the reduction of a corresponding 5-nitro-1H-indazole intermediate. This transformation is typically high-yielding and chemoselective.
A variety of reducing agents can be employed for this purpose. A widely used method involves tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297) or with hydrochloric acid. researchgate.net Another effective method is the use of iron powder (Fe) with ammonium (B1175870) chloride (NH₄Cl) in an ethanol/water mixture. nih.govchemicalbook.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also a viable, clean alternative.
The general reaction is as follows: Starting Material: 3-Bromo-1-methyl-5-nitro-1H-indazole Reagents: Fe/NH₄Cl or SnCl₂·2H₂O Product: this compound
This reduction is typically the final or penultimate step in the synthesis, as the amino group can be sensitive to some of the conditions used for bromination or methylation.
Both stepwise (linear) and convergent synthetic strategies can be applied to prepare this compound. nih.gov
Stepwise (Linear) Synthesis: A linear synthesis involves the sequential modification of a starting material. A plausible stepwise route is outlined below:
Nitration: Start with a commercially available indazole and introduce a nitro group at the 5-position.
Methylation: Perform N-methylation to obtain 1-methyl-5-nitro-1H-indazole. This step requires careful control to ensure N1 regioselectivity. beilstein-journals.org
Bromination: Introduce the bromine atom at the 3-position to yield 3-bromo-1-methyl-5-nitro-1H-indazole.
Reduction: Reduce the nitro group to the desired 5-amino group to obtain the final product. researchgate.net
The order of these steps can be rearranged. For example, bromination could precede methylation.
Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately before combining them in a final step. nih.gov For this target, a convergent approach might involve:
Fragment A Synthesis: Prepare a substituted phenyl precursor, such as 4-amino-2-bromo-6-fluorobenzonitrile.
Fragment B: Use methylhydrazine.
Cyclization: React Fragment A with Fragment B in a cyclization reaction to directly form the this compound ring system.
Purification and Characterization Techniques for this compound Intermediates and Final Product
The purification and characterization of the final product and all synthetic intermediates are essential to ensure identity and purity.
Purification Techniques:
Column Chromatography: Silica gel column chromatography is the most common method for purifying intermediates and the final compound from reaction byproducts and unreacted starting materials. beilstein-journals.org
Recrystallization: This technique is used to obtain highly pure crystalline solids. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. researchgate.net
Filtration: For products that precipitate out of the reaction mixture, simple filtration can be an effective initial purification step. chemicalbook.comresearchgate.net
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns of the protons confirm the positions of the substituents (bromo, methyl, and amino groups) on the indazole ring. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. beilstein-journals.org The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the purity of the final compound.
These analytical techniques are used in combination to unambiguously confirm the structure and purity of this compound.
Consideration of Scalability and Industrial Applications of this compound Synthesis
The transition of a synthetic route from laboratory-scale to industrial production for a compound like this compound, a key intermediate in pharmaceutical research, necessitates a thorough evaluation of its scalability. chemshuttle.com This involves assessing factors such as cost-effectiveness, safety, efficiency, and environmental impact. While specific large-scale synthesis data for this compound is not extensively published, valuable insights can be drawn from the scalable synthesis of its close analogs, such as 5-Bromo-1-methyl-1H-indazol-3-amine.
Challenges and Solutions in Scalable Indazole Synthesis
Several challenges are commonly encountered when scaling up the synthesis of indazole derivatives. These include managing regioselectivity, minimizing byproduct formation, and ensuring cost-efficiency.
Regioselectivity: The formation of unwanted regioisomers is a significant hurdle. For example, in the synthesis of 5-bromo-indazole derivatives, the competing formation of 6-bromo regioisomers can occur. The choice of solvent can play a crucial role in directing the reaction towards the desired isomer, with polar aprotic solvents like DMF often favoring the formation of the 5-bromo product.
Byproduct Formation: Over-methylation is a potential issue during the N-methylation step of the indazole ring. Careful control of reaction conditions, such as temperature and the stoichiometry of the methylating agent, is essential to minimize the formation of these byproducts. thieme-connect.com
Table 1: Comparison of Scalable Synthesis Methods for Indazole Analogs
| Method | Key Features | Advantages | Challenges |
| Continuous Flow Synthesis | Utilizes microreactors with precise temperature and pressure control. | Improved heat and mass transfer, leading to higher yields (e.g., 30% increase for 5-bromo-1-methyl-1H-indazol-3-amine) and reduced waste. | Initial setup cost and optimization of flow parameters. |
| One-Pot Synthesis | Combines multiple reaction steps into a single process, such as direct cyclization and methylation using methylhydrazine sulfate. | Reduces solvent consumption, processing time, and eliminates the need for intermediate purification steps. | Potential for competing reactions and difficulty in optimizing conditions for all steps simultaneously. |
| Multi-step Batch Synthesis | A sequential process involving the isolation of intermediates. researchgate.net | Well-established and allows for purification at each stage, ensuring high purity of the final product. researchgate.net | Can be time-consuming, labor-intensive, and may result in lower overall yields due to multiple handling and transfer steps. |
Industrial Application Case Study: Synthesis of a Lenacapavir Intermediate
Potential Industrial Synthesis Route for this compound
Based on the synthesis of its analogs, a potential industrial-scale synthesis of this compound could involve the bromination of a suitable 1-methyl-1H-indazol-5-amine precursor. A patented process for the synthesis of 3-bromo-5-nitro-1H-indazole highlights a method that is deemed suitable for industrialized production. This process involves the bromination of 5-nitro-1H-indazole in DMF with a total yield of 95%, utilizing gentle reaction conditions and readily available materials. google.com A similar strategy could likely be adapted for the synthesis of this compound.
Table 2: Key Reagents and Conditions in Scalable Indazole Synthesis
| Reaction Step | Reagents | Conditions | Key Considerations |
| Cyclization (Hydrazine-mediated) | Hydrazine hydrate, 2-fluorobenzonitrile derivative | Reflux in ethanol | Control of regioselectivity (5-bromo vs. 6-bromo). |
| N-Methylation | Methyl iodide, Potassium carbonate | Stirring in ethanol | Prevention of over-methylation. |
| One-Pot Cyclization/Methylation | Methylhydrazine sulfate, 2-fluorobenzonitrile derivative, K₂CO₃ | Reflux in ethanol | Direct formation of the N-methylated product. |
| Ullmann-Type Reaction | Copper catalyst, Base thieme-connect.com | Elevated temperature thieme-connect.com | Optimization of catalyst, base, and temperature for optimal yield. thieme-connect.com |
| Bromination | Bromine, DMF google.com | Low to moderate temperature (-5°C to 40°C) google.com | High yield and suitability for industrial production. google.com |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 1 Methyl 1h Indazol 5 Amine
Reactions at the Bromine Center (C-3)
The bromine atom at the C-3 position of the indazole ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, particularly one attached to a heteroaromatic system, making it amenable to a range of cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-3 bromine of the indazole core is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent with a halide. The C-3 bromine of indazole derivatives can be effectively coupled with various aryl and heteroaryl boronic acids or esters. researchgate.netresearchgate.net Studies on related 3-haloindazoles demonstrate that palladium catalysts, such as those employing phosphine (B1218219) ligands like PPh3 or XPhos, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃), facilitate this transformation. nih.govrsc.orgthieme-connect.de This method allows for the direct introduction of diverse aromatic and heteroaromatic moieties at the C-3 position. researchgate.net
Sonogashira Coupling: To install alkynyl groups at the C-3 position, the Sonogashira reaction is the method of choice. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. mdpi.com Research on 3-iodo- and 5-bromoindazoles has shown high reactivity and selectivity, suggesting that 3-bromo-1-methyl-1H-indazol-5-amine would readily participate in such reactions to yield 3-alkynylindazoles. thieme-connect.deresearchgate.net These products are valuable intermediates for constructing more complex molecular architectures.
Heck Coupling: The Heck reaction enables the arylation or vinylation of alkenes. Mechanistic studies have utilized 3-bromo-1-methyl-1H-indazole as a model substrate for developing chemoselective Heck coupling protocols. beilstein-journals.orgbeilstein-journals.org These studies show that under palladium catalysis, often with a phosphine ligand and a base, 3-bromoindazoles react with a variety of olefins to produce 3-vinylindazoles in good to excellent yields. beilstein-journals.orgbeilstein-journals.org This reaction is a direct method for introducing alkenyl substituents at the C-3 position. researchgate.net
Table 1: Summary of Cross-Coupling Reactions at the C-3 Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | C-C (sp²-sp²) | 3-Aryl/Heteroaryl-indazole |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | C-C (sp²-sp) | 3-Alkynyl-indazole |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) | 3-Vinyl-indazole |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. uomustansiriyah.edu.iq The mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.com For SNAr to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. ncrdsip.compdx.edu
In the case of this compound, the amino group (-NH₂) at the C-5 position is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the C-3 bromine position is generally unfavorable under standard conditions. However, the reactivity could be inverted by chemically modifying the amino group. For instance, converting the C-5 amino group into a potent electron-withdrawing group, such as a nitro group (via oxidation) or a diazonium salt, would significantly activate the C-3 position, making it susceptible to displacement by nucleophiles via an SNAr mechanism. cymitquimica.com
Transformations of the Amino Group at the C-5 Position
The primary amino group at the C-5 position is a versatile functional handle, behaving similarly to a substituted aniline. It can readily undergo a variety of transformations to introduce new functionalities and modulate the electronic properties of the indazole ring.
Standard transformations for aromatic amines can be applied to the C-5 amino group of this compound. chemimpex.com
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for installing a wide range of acyl groups, which can alter the compound's biological profile or serve as a protecting group.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions yields sulfonamides. The sulfonamide moiety is a common feature in many pharmaceutical agents, and its introduction at the C-5 position has been demonstrated in related aminoindazole systems. rsc.org
Alkylation: While direct N-alkylation of the primary amine can lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary or tertiary amine.
The C-5 amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. sci-hub.seacs.org This transformation is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide array of substituents. This opens up a vast number of derivatization possibilities, including:
Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.
Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt allows for the synthesis of the corresponding fluoro derivative.
Gattermann Reaction: Copper powder can be used to introduce halogens.
Hydrolysis: Heating the diazonium salt in water introduces a hydroxyl group.
This sequence provides a powerful indirect method for installing a diverse set of functional groups at the C-5 position that are not accessible through direct substitution methods. However, diazotization reactions on some heterocyclic systems can have low yields, requiring careful optimization. google.com
Modifications of the N-Methyl Group at the N-1 Position
The N-methyl group at the N-1 position of the indazole ring is generally the most chemically stable of the three functional sites on the molecule. The N-C bond is strong, and the methyl group itself is not typically prone to reaction under common synthetic conditions. wikipedia.org
Direct chemical modification of the N-1 methyl group is not a common derivatization strategy. Reactions such as oxidation of the methyl group would require harsh conditions that would likely affect the other, more sensitive functional groups on the molecule. wikipedia.org
Instead of direct modification, synthetic strategies typically focus on two alternative approaches:
N-Demethylation: Although challenging, removal of the methyl group to yield the N-H indazole is a theoretical possibility. This would allow for subsequent re-alkylation with different alkyl or aryl groups.
Synthesis of N-Alkyl Analogs: A more practical and widely used approach is to synthesize different N-substituted analogs starting from the corresponding N-H indazole precursor (e.g., 3-bromo-1H-indazol-5-amine). beilstein-journals.org The N-H indazole can be selectively alkylated at the N-1 position using a variety of alkylating agents under basic conditions to generate a library of derivatives with diverse substituents at this site. mdpi.com Studies on indazole tautomerism show that the 1H-indazole is generally more thermodynamically stable than the 2H-indazole, which aids in the regioselectivity of N-1 alkylation. researchgate.net
Functionalization of the Indazole Ring System (C-4, C-6, C-7 positions)
The strategic functionalization of the indazole core at the C-4, C-6, and C-7 positions is critical for modulating the physicochemical and biological properties of resulting derivatives. For the specific scaffold, this compound, the existing substituents significantly influence the reactivity and regioselectivity of further transformations. The electron-donating amine at C-5 and the electron-withdrawing bromine at C-3, along with the N-methyl group, collectively dictate the outcome of electrophilic and metal-catalyzed reactions.
Functionalization at the C-4 and C-6 positions of the 1H-indazole scaffold has been shown to be crucial for biological activity in related compounds. For instance, the introduction of disubstituent groups at both C-4 and C-6 has led to the development of potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. mdpi.com One synthetic strategy to achieve C-4 functionalization involves an ortho-directed lithiation, which can be followed by trapping with an electrophile to introduce a variety of substituents. thieme-connect.com
The C-7 position of the indazole ring can also be selectively functionalized. A direct and regioselective C-7 bromination of 4-substituted 1H-indazoles has been successfully achieved, providing a handle for further diversification through cross-coupling reactions. rsc.org For example, N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide can be synthesized and subsequently used in palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl and heteroaryl groups at the C-7 position. rsc.orgrsc.org The reaction conditions for such transformations are crucial and require careful optimization of the catalyst, base, and solvent system. rsc.org
Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of indazoles. nih.govnih.gov Rhodium(III)-catalyzed C-H activation can be employed for the C-7 olefination of 1H-indazoles when a suitable directing group is installed on the indazole nitrogen. mdpi.com While direct C-H functionalization of the C-6 position has been explored in other heterocyclic systems, specific examples for this compound are less common, though the bromo-substituent at C-6 in the related 6-bromo-1-methyl-1H-indazol-5-amine has been utilized in inverse imino Diels-Alder reactions. nih.gov
Challenges in regioselective functionalization exist, particularly in distinguishing between the C-4 and C-7 positions. Direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) was found to be unselective, while attempts at regioselective lithiation at C-7 followed by bromination also proved challenging, often resulting in complex mixtures or recovery of the starting material.
Table 1: Selected Examples of C-4, C-6, and C-7 Functionalization of the Indazole Ring
| Position | Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| C-4 | Directed ortho-Lithiation | 1. n-BuLi, 2-MeTHF 2. DMF | 4-Formyl-indazole | thieme-connect.com |
| C-4, C-6 | Disubstitution | Not specified | 4,6-Disubstituted-1H-indazoles | mdpi.com |
| C-7 | Electrophilic Bromination | NBS, DMF, 80°C | 7-Bromo-4-substituted-1H-indazole | rsc.org |
| C-7 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-4-substituted-1H-indazole | rsc.orgrsc.org |
Chemo- and Regioselective Derivatization for Structure-Activity Relationship (SAR) Studies
The chemo- and regioselective derivatization of this compound is a cornerstone for conducting detailed Structure-Activity Relationship (SAR) studies. By systematically modifying the indazole core at specific positions, medicinal chemists can probe the interactions of these molecules with biological targets and optimize for desired activities, such as enzyme inhibition or antitumor effects. nih.gov The 1H-indazole-3-amine framework itself is recognized as an effective hinge-binding fragment in kinases. nih.gov
The functional groups on this compound offer multiple handles for selective modification. The amine at C-5 can be acylated or undergo reductive amination, while the bromo at C-3 is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce diverse aryl or heteroaryl moieties. nih.govmdpi.com
SAR studies on related indazole series have demonstrated the profound impact of substitution patterns on biological outcomes. For example, in a series of 1H-indazol-3-amine derivatives, modifications at the 5-position through Suzuki coupling were explored to evaluate their antitumor activity against various cancer cell lines. nih.gov Similarly, SAR analyses of other indazole derivatives revealed that specific substitutions, such as nitro and ethoxy groups, could significantly enhance anticancer potency. longdom.org
The regioselective functionalization of the C-4, C-6, and C-7 positions is particularly important for fine-tuning activity and selectivity. It has been noted that substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold play a pivotal role in IDO1 inhibition. mdpi.com In another instance, the introduction of sulfonamide moieties at either the C-4 or C-7 position has yielded compounds with interesting anticancer activities. rsc.org The ability to selectively synthesize specific regioisomers, for instance through directed metalation or regioselective halogenation followed by cross-coupling, is therefore essential for deconvoluting the SAR and identifying the optimal substitution pattern for a given biological target. thieme-connect.comrsc.org
Table 2: Examples of Regioselective Derivatization for SAR Studies of Indazoles
| Target Position(s) | Derivatization Strategy | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| C-5 | Suzuki Coupling | Antitumor | Introduction of various aryl groups at C-5 significantly modulates activity against cancer cell lines like Hep-G2. | nih.gov |
| C-4, C-6 | Disubstitution | IDO1 Inhibition | Substituents at both C-4 and C-6 are crucial for potent IDO1 inhibitory activity. | mdpi.com |
| C-6 | Scaffold Hopping | FGFR1 Inhibition | A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising FGFR1 inhibition. | mdpi.com |
| C-4, C-7 | Suzuki-Miyaura Coupling | Anticancer | Introduction of sulfonamides and subsequent arylation at C-7 provides access to potentially bioactive compounds. | rsc.org |
Exploration of Biological Activities of 3 Bromo 1 Methyl 1h Indazol 5 Amine and Its Derivatives
Anti-Cancer and Anti-Proliferative Potential
Derivatives of the indazole scaffold, particularly those related to 3-aminoindazoles, have been a significant focus of anti-cancer research. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of various protein kinases, a key mechanism for inducing anti-tumor effects. nih.gov
Investigation of Specific Kinase Inhibitory Profiles (e.g., ALK, Pim Kinases, TTK)
The anti-cancer activity of many indazole derivatives is rooted in their ability to inhibit specific protein kinases that are crucial for tumor growth and survival.
Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have been developed from a 3-amino-5-substituted indazole starting point. mdpi.com One such derivative, Entrectinib, demonstrated potent activity against ALK with a half-maximal inhibitory concentration (IC₅₀) of 12 nM. mdpi.com The 1H-indazole-3-amide structure within Entrectinib is considered critical for its powerful antitumor activity. nih.gov
Threonine Tyrosine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated as TTK inhibitors. mdpi.com Compounds from this series, including CFI-401870, were identified as single-digit nanomolar inhibitors of TTK, representing a promising class of agents for treating various human cancers. mdpi.com
Other Kinases: The inhibitory action of indazole derivatives extends to a range of other kinases.
Bcr-Abl: A series of 1H-indazol-3-amine derivatives were assessed for their activity against Bcr-Abl. One promising inhibitor showed IC₅₀ values of 0.014 µM and 0.45 µM against the wild-type and T315I mutant forms of Bcr-Abl, respectively. mdpi.com
Fibroblast Growth Factor Receptor (FGFR): Multiple derivatives have been developed as potent FGFR inhibitors. One of the most effective, a 1H-indazol-3-amine derivative, exhibited an IC₅₀ of 2.9 nM against FGFR1. mdpi.com
c-Kit, PDGFRβ, and FLT3: A multi-kinase inhibitor derivative demonstrated binding affinities (Kd) of 68.5 nM, 140 nM, and 375 nM against c-Kit, PDGFRβ, and FLT3, respectively. mdpi.com
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Derivative | Target Kinase | Activity (IC₅₀ / Kd) |
|---|---|---|
| Entrectinib (127) | ALK | 12 nM (IC₅₀) mdpi.com |
| CFI-401870 (95) | TTK | Single-digit nanomolar mdpi.com |
| Compound 89 | Bcr-Abl (WT) | 0.014 µM (IC₅₀) mdpi.com |
| Compound 89 | Bcr-Abl (T315I) | 0.45 µM (IC₅₀) mdpi.com |
| Compound 99 | FGFR1 | 2.9 nM (IC₅₀) mdpi.com |
| Compound 97 | c-Kit | 68.5 ± 9.5 nM (Kd) mdpi.com |
| Compound 97 | PDGFRβ | 140 ± 0 nM (Kd) mdpi.com |
Modulation of Cellular Pathways Relevant to Malignancy
The anti-cancer effects of these compounds are a direct result of their ability to modulate critical cellular pathways. By inhibiting key kinases, these derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
One study found that a promising indazole derivative, compound 6o, likely induces apoptosis and affects the cell cycle by inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.govresearchgate.net Further investigation into the apoptotic mechanism revealed that treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic indicator of the activation of the intrinsic apoptotic pathway. Additionally, some 3-methyl-1H-indazole derivatives have been shown to suppress the expression of oncogenes like c-Myc, which is a downstream target of the epigenetic reader protein BRD4. nih.gov
In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., K562, A549, PC-3, Hep-G2)
The anti-proliferative potential of 3-Bromo-1-methyl-1H-indazol-5-amine derivatives has been evaluated against a panel of human cancer cell lines. These in vitro studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a benchmark for its cytotoxic potency.
A range of derivatives synthesized from a 5-bromo-1H-indazol-3-amine precursor were tested against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov The results showed significant cytotoxic activity, with some compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov
For instance, one derivative, compound 6o, was particularly effective against the K562 cell line with an IC₅₀ of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity profile. nih.govresearchgate.net Another derivative, compound 5k, showed potent activity against the Hep-G2 cell line with an IC₅₀ of 3.32 µM. nih.gov
Table 2: In vitro Cytotoxicity (IC₅₀, µM) of Selected Indazole Derivatives Against Human Cancer Cell Lines
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Hepatoma) |
|---|---|---|---|---|
| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 nih.gov |
| 5b | 6.97 ± 0.99 | 5.25 ± 0.57 | - | - nih.gov |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 nih.gov |
| 6o | 5.15 ± 0.55 | - | - | - nih.govresearchgate.net |
| 5k | - | - | - | 3.32 ± 0.43 nih.gov |
| Compound 89 | 6.50 | - | - | - mdpi.com |
Anti-Inflammatory and Immunomodulatory Effects
The indazole scaffold is also present in compounds known for their anti-inflammatory properties. mdpi.com Indeed, 5-Amino-3-bromo-1-methyl-1H-indazole is noted as a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com
Assessment of Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The indazole-containing compound Benzydamine is a commercially available NSAID. mdpi.com While the broader class of indazole derivatives is known to possess anti-inflammatory effects, often through mechanisms like COX inhibition, specific studies detailing the COX inhibitory profile of this compound or its direct derivatives are not extensively reported in the reviewed literature.
Evaluation of Other Inflammatory Mediator Modulation
Beyond direct enzyme inhibition, the immunomodulatory effects of indazole derivatives are also an area of interest. For example, Hematopoietic Progenitor Kinase 1 (HPK1), a regulator of immune cell function, has been identified as a target for indazole compounds. google.com Inhibition of HPK1 is being explored as a strategy to enhance anti-tumor immunity, suggesting a role for these compounds in modulating immune responses. google.com This points to the potential for certain derivatives to act as immunomodulatory agents, although specific data on this compound in this context remains to be fully elucidated.
Antimicrobial and Antifungal Spectrum
The emergence of drug-resistant microbial and fungal pathogens necessitates the search for novel therapeutic agents. Indazole derivatives have been identified as a promising class of compounds in this pursuit, with specific structural modifications, such as bromine substitutions, influencing their biological effects. longdom.orgresearchgate.net
Research has demonstrated that certain indazole derivatives possess significant antibacterial properties. Studies on a series of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. jmchemsci.com Specifically, compounds designated as 5A, 5D, and 5F in the study showed excellent antibacterial effects against Staphylococcus aureus, Bacillus subtilis (both Gram-positive), and Escherichia coli (Gram-negative). jmchemsci.com Further structure-activity relationship (SAR) analyses have indicated that para-substituted indazole derivatives exhibit potent activity against Bacillus subtilis, with the compound's electronic and steric properties influencing its efficacy. longdom.org
Table 1: Antibacterial Activity of Selected Indazole Derivatives
| Derivative Class | Bacterial Strain | Activity Level | Source |
|---|---|---|---|
| 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | S. aureus (Gram-positive) | Excellent | jmchemsci.com |
| 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | B. subtilis (Gram-positive) | Excellent | jmchemsci.com |
| 4,5,6,7-tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | E. coli (Gram-negative) | Excellent | jmchemsci.com |
| Para-substituted indazole derivatives | B. subtilis (Gram-positive) | Potent | longdom.org |
Indazole derivatives have also shown considerable promise as antifungal agents, particularly against pathogenic yeasts of the Candida genus, which are a major cause of opportunistic infections. researchgate.netnih.gov Studies indicate that indazoles with electron-rich substituents tend to have stronger antifungal efficacy. longdom.org
A series of 3-phenyl-1H-indazole derivatives demonstrated the best broad-spectrum anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.govresearchgate.net Within this series, a derivative with an N,N-diethylcarboxamide substituent (compound 10g) was identified as the most active, showing high efficacy against both C. albicans and miconazole-susceptible and resistant strains of C. glabrata. nih.govresearchgate.net Other related structures, including certain 2,3-diphenyl-2H-indazole derivatives and N-substituted carboxamides (compounds 3h and 3p), also exhibited notable inhibitory activity against C. albicans and C. glabrata. researchgate.netnih.gov
Table 2: Antifungal Activity of Selected Indazole Derivatives against Candida Species
| Derivative Class/Compound | Fungal Pathogen | Reported Activity | Source |
|---|---|---|---|
| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity | nih.govresearchgate.net |
| Compound 10g (N,N-diethylcarboxamide substituent) | C. albicans, miconazole-susceptible and resistant C. glabrata | Most active in its series | nih.govresearchgate.net |
| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | In vitro growth inhibition | researchgate.net |
| N-substituted carboxamides (3h, 3p) | C. albicans, miconazole-resistant C. glabrata | Good candicidal activity | nih.gov |
Antiprotozoal Research Applications
Protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis are responsible for significant morbidity worldwide. nih.govsemanticscholar.org The development of resistance to standard drugs like metronidazole (B1676534) has spurred research into new chemical scaffolds, including indazoles. mdpi.com
Several indazole-based compounds have been evaluated for their activity against these anaerobic protozoa. researchgate.netmdpi.com A study on nitroindazole derivatives found that they were active against T. vaginalis. mdpi.com One of the most active compounds, a 3-(aminoalkoxy)indazole derivative (compound 27), displayed IC₅₀ values of 5.6 μM against a metronidazole-sensitive strain and 8.5 μM against a metronidazole-resistant strain. mdpi.com Another derivative, 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole, also showed significant activity, with IC₅₀ values of 7.25 μM and 9.11 μM against sensitive and resistant T. vaginalis isolates, respectively. mdpi.com
Furthermore, research into 2,3-diphenyl-2H-indazole derivatives revealed high potency against G. intestinalis, with one compound (compound 18) being 12.8 times more active than the reference drug metronidazole. researchgate.net
Table 3: Antiprotozoal Activity of Selected Indazole Derivatives
| Derivative/Compound | Protozoan Parasite | Reported Activity (IC₅₀) / Potency | Source |
|---|---|---|---|
| 3-(aminoalkoxy)indazole (Compound 27) | T. vaginalis (MTZ-sensitive) | 5.6 μM | mdpi.com |
| 3-(aminoalkoxy)indazole (Compound 27) | T. vaginalis (MTZ-resistant) | 8.5 μM | mdpi.com |
| 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole | T. vaginalis (MTZ-sensitive) | 7.25 μM | mdpi.com |
| 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole | T. vaginalis (MTZ-resistant) | 9.11 μM | mdpi.com |
| 2,3-diphenyl-2H-indazole (Compound 18) | G. intestinalis | 12.8 times more active than metronidazole | researchgate.net |
Neuropharmacological Investigations
The indazole core is also prevalent in compounds designed for neurological targets. One area of significant interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). Selective MAO-B inhibitors are a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. bohrium.com
Indazole-5-carboxamides have been identified as a class of highly potent, selective, and reversible inhibitors of human MAO-B. acs.org These compounds demonstrate a remarkable ability to inhibit MAO-B at nanomolar concentrations while showing very low activity against the related MAO-A enzyme, ensuring high selectivity. acs.org
One of the most potent derivatives is N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491), which has an IC₅₀ value of 0.386 nM for human MAO-B and is over 25,000-fold selective versus MAO-A. acs.org Another notable compound, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (PSB-1434), combines high potency (IC₅₀ of 1.59 nM) with excellent selectivity (>6,000-fold). acs.org The development of related tricyclic systems, such as pyrimido[1,2-b]indazoles, has also yielded selective MAO-B inhibitors with activity in the nanomolar to submicromolar range. bohrium.com
Table 4: MAO-B Inhibition by Selected Indazole-5-Carboxamide Derivatives
| Compound Name | hMAO-B IC₅₀ (nM) | Selectivity vs. hMAO-A | Source |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) | 0.386 | >25,000-fold | acs.org |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (PSB-1434) | 1.59 | >6,000-fold | acs.org |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58) | 0.612 | >16,000-fold | acs.org |
Potential for Addressing Neurological Disorders
The indazole scaffold is of significant pharmacological importance and has emerged as a foundational structure for a multitude of compounds with potential therapeutic applications in neurological disorders. Derivatives of this heterocyclic moiety have been investigated for their utility in managing conditions such as neurodegenerative diseases, with research highlighting their interactions with key biological targets involved in disease pathology. The core structure of this compound presents a versatile platform for chemical modification, allowing for the synthesis of diverse derivatives that can be evaluated for specific neurological applications. The presence of a reactive bromo group and an amino group enables a variety of chemical reactions to produce a library of novel compounds.
Targeting Neurodegenerative Pathways
Research into indazole-based compounds has revealed their potential to modulate pathways implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. One of the key areas of investigation is the inhibition of specific enzymes that play a role in the progression of these disorders.
For instance, certain indazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B). The MAO-B enzyme is responsible for the degradation of dopamine, and its inhibition is a therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain. Specifically, N-alkyl-substituted indazole-5-carboxamides have shown promise with nanomolar potency for MAO-B.
Furthermore, the indazole structure has been utilized to develop inhibitors for other kinases involved in neurodegeneration, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase-3β (GSK-3β). The LRRK2 antagonist, MLi-2, which is based on an indazole framework, has demonstrated significant efficacy in preclinical models of neurodegenerative disease.
A structurally related compound, 6-amino-1-methyl-indazole (AMI), has been shown to exert neuroprotective effects by inhibiting the hyperphosphorylation of tau protein. Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative conditions, including Alzheimer's and Parkinson's disease, where it leads to the formation of neurofibrillary tangles and neuronal dysfunction. In cellular models, AMI was found to increase cell viability and reduce apoptosis in neuronal cells. It also significantly decreased the levels of phosphorylated tau and the upstream kinase GSK-3β. In animal models of Parkinson's disease, AMI demonstrated the ability to preserve dopaminergic neurons and improve behavioral symptoms.
The Wnt signaling pathway, which is essential for the development and maintenance of neuronal circuits, has also been identified as a target for indazole derivatives. Dysregulation of this pathway has been linked to Alzheimer's disease, and compounds that modulate Wnt signaling could offer a therapeutic avenue.
Another area of exploration is the inhibition of nitric oxide synthases (nNOS and iNOS) by indazole derivatives. Overproduction of nitric oxide by these enzymes can lead to neuroinflammation and neuronal damage, and inhibitors of these enzymes may have a neuroprotective effect.
The table below summarizes the research findings on various indazole derivatives and their potential applications in neurological disorders.
| Compound/Derivative Class | Neurological Target | Observed Biological Activity/Potential Application |
| Indazole-5-carboxamides | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition, offering a potential therapeutic strategy for Parkinson's disease. |
| MLi-2 (Indazole derivative) | Leucine-Rich Repeat Kinase 2 (LRRK2) | Antagonism of LRRK2, showing efficacy in models of neurodegenerative disease. |
| 6-amino-1-methyl-indazole (AMI) | Glycogen Synthase Kinase-3β (GSK-3β) / Tau Protein | Inhibition of tau hyperphosphorylation and preservation of dopaminergic neurons, suggesting a neuroprotective role in Parkinson's disease. |
| Indazole Derivatives | Wnt Signaling Pathway | Modulation of a pathway critical for neuronal health, with potential implications for Alzheimer's disease. |
| Indazole Derivatives | Neuronal Nitric Oxide Synthase (nNOS) / Inducible Nitric Oxide Synthase (iNOS) | Inhibition of nitric oxide production, which may reduce neuroinflammation. |
Computational and Mechanistic Insights into 3 Bromo 1 Methyl 1h Indazol 5 Amine Interactions
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how indazole derivatives, and by extension 3-bromo-1-methyl-1H-indazol-5-amine, might interact with protein targets.
For indazole derivatives, molecular docking studies have been pivotal in identifying key binding site residues and the nature of their interactions. For instance, studies on N-substituted indazole-5-carboxamides as MAO-B inhibitors revealed crucial interactions within the enzyme's active site. optibrium.com Similarly, docking of indazole derivatives into the ATP-binding pocket of protein kinases like VEGFR2 often shows key hydrogen bonds forming between the indazole core and hinge region residues. researchgate.netnih.gov The bromine atom and the amino group on the this compound molecule would be expected to play significant roles in these interactions, potentially forming halogen bonds and hydrogen bonds, respectively, which can contribute to binding affinity and selectivity.
Docking simulations provide scoring functions to estimate the binding affinity (e.g., in kcal/mol) of a ligand to its target. nih.gov For related indazole compounds, these predicted affinities guide the selection of candidates for synthesis and biological testing. optibrium.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For a molecule like this compound, a pharmacophore model would likely include:
A hydrogen bond donor (the 5-amino group).
A hydrogen bond acceptor (the N2 atom of the indazole ring).
A hydrophobic/aromatic feature (the indazole ring system).
A potential halogen bond donor (the 3-bromo substituent).
Such models are used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR represents an effort to correlate the physicochemical properties of molecules with their biological activities using statistical models. nih.gov
For classes of compounds like indazole derivatives, QSAR models are developed by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogs with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that can predict the activity of new, untested compounds. While no specific QSAR model for this compound is published, its descriptors could be inputted into existing models for related indazole series to predict potential efficacy. nih.gov
QSAR studies help to understand which structural features are most important for a compound's activity. For indazole derivatives, these studies have highlighted the importance of substituents at various positions. For this compound, a QSAR model might reveal the quantitative impact of:
The bromine at position 3, which affects electronic properties and can engage in specific interactions.
The methyl group at position 1, which influences solubility and steric fit.
The amine group at position 5, which can act as a crucial hydrogen bonding element.
This allows for the rational design of more potent and selective molecules.
Molecular Dynamics (MD) Simulations for Conformational Stability
MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information on the conformational changes and stability of ligand-protein complexes. researchgate.net For a ligand like this compound, an MD simulation would typically run for nanoseconds to microseconds to assess the stability of its docked pose within a target's binding site. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are monitored; a stable RMSD value over the course of the simulation suggests a stable binding mode. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide a more dynamic and realistic view of the binding event than static docking alone. researchgate.net
Analysis of Dynamic Behavior in Biological Environments
Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its behavior within a biological system, such as its interaction with a target protein.
By simulating the compound in a solvated, physiological environment, researchers can observe its conformational flexibility, binding stability, and the specific intermolecular interactions it forms with a biological target. For instance, studies on similar indazole-sulfonamide derivatives have used MD simulations to assess the stability of the ligand-protein complex, ensuring that the computationally predicted binding pose is maintained throughout the simulation. mdpi.com This analysis helps to validate docking studies and provides a more dynamic picture of the binding event. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the compound and the protein backbone over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions in the protein upon ligand binding.
Hydrogen Bond Analysis: To quantify the persistence of crucial hydrogen bonds between the ligand and the receptor.
These simulations are instrumental in understanding the dynamic nature of the binding process, which is a closer representation of the true biological context than static docking models.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are pivotal in understanding the intrinsic electronic properties of this compound, which dictate its reactivity and interaction with other molecules. beilstein-journals.orgrsc.org
DFT studies on related indazole derivatives have been used to calculate several key electronic descriptors. rsc.orgresearchgate.net These calculations typically involve optimizing the molecule's geometry and then determining the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Energy: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO Energy: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. rsc.org
These properties provide a foundation for understanding the molecule's chemical behavior and its potential to engage in charge-transfer interactions, which are often vital for biological activity.
Table 1: Representative Electronic Properties Calculated via DFT for Indazole Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
This table represents typical parameters derived from DFT studies on indazole compounds; specific values for this compound require dedicated computational analysis.
Characterization of Reactivity and Aromaticity
Building upon DFT calculations, the reactivity and aromaticity of this compound can be further characterized. The distribution of electrons within the molecule determines the sites most susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and interactions between orbitals. For substituted indazoles, NBO analysis can reveal the partial charges on each atom. beilstein-journals.org This information, combined with the analysis of frontier orbitals, helps predict the most reactive sites. For example, in the indazole ring, the nitrogen atoms and the amine group are typically nucleophilic, while the carbon atoms can be susceptible to nucleophilic substitution, particularly the one bearing the bromine atom.
Fukui functions are another DFT-based tool used to identify the most reactive sites in a molecule. They indicate the change in electron density at a given position when the total number of electrons is modified, thus highlighting sites prone to electrophilic, nucleophilic, or radical attack. beilstein-journals.org These computational tools provide a detailed map of the molecule's reactivity, guiding synthetic modifications and helping to explain its mechanism of action at a molecular level.
In Silico ADME/Tox Predictions for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of molecules like this compound. ijcrt.orgresearchgate.net
The drug-likeness of a compound is often initially assessed using rules such as Lipinski's Rule of Five. These rules establish physicochemical parameter ranges for orally active drugs. Computational tools can predict these properties based on the molecule's structure. jcchems.com Studies on various substituted indazoles frequently employ online servers and software to predict ADME/Tox profiles. jcchems.combenthamdirect.com
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Assessment | Significance for Drug-Likeness |
|---|---|---|
| Molecular Formula | C₈H₈BrN₃ epa.govscbt.com | Basic structural information |
| Molecular Weight | 226.07 g/mol epa.govscbt.com | Within Lipinski's rule (< 500) |
| LogP (o/w) | ~1.9 nih.govnih.gov | Measures lipophilicity; within Lipinski's rule (< 5) |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų nih.govnih.gov | Predicts membrane permeability; good for oral bioavailability |
| Hydrogen Bond Donors | 1 (from the amine group) chemscene.com | Within Lipinski's rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms) chemscene.com | Within Lipinski's rule (≤ 10) |
| Lipinski's Rule of Five | Obeys (0 violations) | High probability of being an orally active drug |
| Toxicity Prediction | Low risk predicted for mutagenicity/tumorigenicity | General assessment from computational models researchgate.netjcchems.com |
These in silico predictions suggest that this compound has a favorable physicochemical profile for a potential drug candidate. The data indicates good potential for oral bioavailability and low predicted toxicity, making it a promising scaffold for further investigation in drug discovery programs.
Intellectual Property and Future Directions in Indazole Research with 3 Bromo 1 Methyl 1h Indazol 5 Amine
Analysis of Patent Landscape Pertaining to Indazole Derivatives in Medicinal Chemistry
The therapeutic potential of indazole derivatives is underscored by a robust and expanding patent landscape. A review of patents from 2013 to 2017 alone identified dozens of filings describing novel indazole-based compounds for various therapeutic applications. nih.govresearchgate.net This high level of interest from pharmaceutical companies and research institutions highlights the scaffold's value in drug discovery.
Patents for indazole derivatives cover a wide array of medical needs, with a significant focus on oncology and inflammatory diseases. nih.govresearchgate.net Many patented compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The FDA-approved drugs Axitinib, Pazopanib, and Entrectinib, all of which contain an indazole core, are prominent examples of successful, patented kinase inhibitors used in cancer therapy. bldpharm.comresearchgate.net Beyond cancer, patents describe indazole derivatives for treating neurodegenerative disorders, pain, and as anti-inflammatory agents. nih.govgoogle.com
The core strategy in these patents often involves the modification of the indazole nucleus at various positions to achieve desired potency, selectivity, and pharmacokinetic properties. bldpharm.com The consistent filing of patents for new indazole derivatives indicates that the field is highly active and that the scaffold is considered a fruitful starting point for discovering new medicines. nih.govresearchgate.net
Below is a table summarizing representative patents and approved drugs based on the indazole scaffold, illustrating the breadth of intellectual property in this area.
| Compound/Drug Name | Therapeutic Target/Application | Key Structural Feature/Class | Relevance to Patent Landscape |
| Axitinib | VEGFR inhibitor for renal cell carcinoma | N-methyl-1H-indazole | An FDA-approved drug demonstrating the commercial success of indazole-based kinase inhibitors. nih.govbldpharm.com |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma | Indazole derivative | Another successful FDA-approved drug, highlighting the scaffold's utility against multiple kinase targets. nih.govresearchgate.net |
| Entrectinib | ALK, ROS1, and TRK inhibitor for solid tumors | 3-Aminoindazole derivative | Demonstrates the importance of the 3-aminoindazole substructure in developing potent and selective kinase inhibitors. bldpharm.comnih.gov |
| Granisetron | 5-HT3 receptor antagonist for chemotherapy-induced nausea | N-methyl-1H-indazole | Shows the scaffold's versatility beyond kinase inhibition and oncology. researchgate.netbldpharm.com |
| Benzydamine | Anti-inflammatory agent | 1H-indazole derivative | An example of an early indazole-based drug, indicating the long-standing therapeutic interest in this scaffold. researchgate.netresearchgate.net |
Strategies for Lead Optimization and Drug Candidate Development Based on 3-Bromo-1-methyl-1H-indazol-5-amine Scaffold
The this compound scaffold is a valuable starting point for lead optimization in drug discovery. Its structure contains several key features that can be systematically modified to improve biological activity, selectivity, and drug-like properties. The bromine atom at the 3-position and the amine group at the 5-position are particularly useful "handles" for synthetic modification. chemshuttle.com
Lead optimization strategies based on similar indazole scaffolds frequently involve the following approaches:
Structure-Guided Design: Utilizing X-ray crystallography data of a target protein in complex with an indazole-based inhibitor, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For instance, a crystal structure might reveal a nearby pocket that can be filled by adding a specific substituent to the indazole core, leading to enhanced potency. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues where different parts of the molecule are systematically varied. For the this compound scaffold, the amine group can be acylated, alkylated, or used as a point of attachment for larger, more complex fragments. The bromine atom can be replaced with various other groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. nih.govresearchgate.net These studies help to identify which modifications lead to improved biological activity. nih.gov
Improving Pharmacokinetic Properties: Modifications are often aimed at enhancing properties like solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can prolong the drug's action in the body. The N-methyl group on the indazole ring is a common feature in many drug candidates, as it can improve cell permeability and prevent certain metabolic reactions. nih.gov
The table below outlines common lead optimization strategies applicable to the indazole scaffold.
| Optimization Strategy | Modification Approach | Desired Outcome | Example from Literature |
| Enhance Potency | Introduction of specific functional groups at key positions (e.g., via Suzuki coupling at the bromo-position). | Increased binding affinity to the biological target. | Replacing a bromo substituent with various aryl groups to probe binding pockets. acs.orgnih.gov |
| Improve Selectivity | Modifying substituents to exploit differences in the binding sites of related proteins (e.g., different kinases). | Reduced off-target effects. | Fine-tuning substituents on the indazole ring to achieve selectivity for specific kinase subtypes. nih.govnih.gov |
| Optimize ADME Properties | Introduction of polar groups or modification of the N-substituent. | Improved solubility, metabolic stability, and oral bioavailability. | Synthesis of analogues with different N-alkyl groups to enhance pharmacokinetic profiles. nih.gov |
| Fragment-Based Growth | Using the amine or bromo group as an anchor to attach small molecular fragments. | Building a more potent molecule by combining fragments that bind to adjacent sites on the target. | Designing novel inhibitors by linking fragments to the core indazole structure. mdpi.com |
Emerging Applications Beyond Traditional Medicinal Chemistry (e.g., Material Science, Diagnostic Agents)
While the indazole scaffold is a cornerstone of medicinal chemistry, its utility is expanding into other scientific domains, most notably materials science and diagnostics. The heteroaromatic nature of the indazole ring system imparts unique electronic and photophysical properties that are being harnessed for new technologies.
In materials science , indazole derivatives are being investigated for their potential as electronically active materials. researchgate.net They have been incorporated into organic light-emitting diodes (OLEDs), where their structural and electronic properties can be tuned to achieve efficient light emission. researchgate.net Some indazole derivatives have shown promise as fluorescent materials, with potential applications in sensors and imaging. rsc.org Research into 3-keto-indazole derivatives has revealed multi-colored phosphorescence, a property that could be exploited in advanced display and lighting technologies. rsc.org Furthermore, certain indazole compounds have been studied as corrosion inhibitors, forming protective films on metal surfaces. acs.org
In the field of diagnostics , the fluorescent properties of some indazole derivatives make them suitable candidates for developing diagnostic agents. chemimpex.com These molecules can be designed to bind to specific biological targets, such as enzymes or receptors, and their fluorescence can be used to visualize these targets in cells or tissues. For example, a fluorescent indazole derivative could be used to label cancer cells for improved detection during surgery or in diagnostic imaging. rsc.org The ability to functionalize the this compound scaffold allows for the attachment of targeting moieties or other signaling components, enhancing its potential in creating sophisticated diagnostic tools. chemimpex.comgoogle.com
| Emerging Application Area | Specific Use Case | Key Property of Indazole Scaffold | Reference |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Electronic and photophysical properties. | researchgate.net |
| Luminescent/Fluorescent Materials | Aggregation-induced emission (AIE) and phosphorescence. | rsc.orgrsc.org | |
| Electronically Active Materials | π-conjugated system. | researchgate.netresearchgate.net | |
| Corrosion Inhibitors | Ability to form protective films on metal surfaces. | acs.org | |
| Diagnostic Agents | Fluorescent Probes/Sensors | Tunable fluorescence properties. | rsc.orgchemimpex.com |
| Medical Imaging Agents | Ability to be functionalized for specific biological targeting. | chemimpex.com |
Interdisciplinary Research Collaborations and Translational Potential
The journey of a compound like this compound from a laboratory chemical to a marketed product or technology is inherently interdisciplinary. The development of new therapeutics and materials based on this scaffold necessitates close collaboration between experts from various fields.
Chemistry and Biology: Synthetic organic chemists design and create new derivatives, while biologists and biochemists evaluate their activity in cellular and animal models. This iterative cycle of design, synthesis, and testing is fundamental to drug discovery. kfupm.edu.saontosight.ai
Pharmacology and Medicine: Pharmacologists study how the potential drug moves through and affects the body, while clinicians design and conduct clinical trials to evaluate its safety and efficacy in patients. The success of drugs like Axitinib is a testament to this translational pathway. researchgate.netdntb.gov.ua
Physics and Engineering: In materials science, chemists collaborate with physicists and engineers to characterize the electronic and optical properties of new indazole-based materials and to fabricate them into devices like OLEDs or sensors. researchgate.netrsc.org
The translational potential of the this compound scaffold is significant. In medicine, its value lies in its potential to serve as a starting point for new generations of targeted therapies, particularly for cancer and inflammatory diseases. nih.govresearchgate.net In materials science, the potential to create novel functional materials for electronics and diagnostics is an exciting and growing area of research. researchgate.netchemimpex.com The established synthetic routes and the known biological and physical properties of the indazole core provide a solid foundation for future translational research.
Unexplored Avenues for Advanced Functional Materials and Diagnostic Agents
While significant progress has been made, many promising avenues for research involving the this compound scaffold remain unexplored, particularly in the realms of advanced materials and diagnostics.
For advanced functional materials , future research could focus on:
Conductive Polymers: Systematically polymerizing functionalized indazole monomers to create novel conductive or semi-conductive polymers. The specific electronic properties imparted by the 3-bromo and 5-amino substituents could lead to materials with unique charge-transport characteristics.
Mechanochromic Materials: Exploring whether indazole-based materials can be designed to change their color or fluorescence in response to mechanical stress. This could lead to applications in damage sensing for structural materials.
Metal-Organic Frameworks (MOFs): Using the indazole amine as a ligand to construct novel MOFs. These materials could have applications in gas storage, catalysis, or as sensors, with the bromo-substituent available for post-synthetic modification.
For diagnostic agents , unexplored avenues include:
Theranostic Agents: Developing molecules that combine both therapeutic and diagnostic functions. A derivative of this compound could be designed to not only inhibit a cancer-related enzyme but also to be detectable by an imaging technique like PET or fluorescence imaging, allowing for simultaneous treatment and monitoring.
Targeted Photoacoustic Imaging Agents: Functionalizing the scaffold to create agents that absorb light in the near-infrared region. This could enable deep-tissue imaging with higher resolution than traditional fluorescence methods.
Environmentally-Sensitive Probes: Designing indazole derivatives whose fluorescent properties (e.g., lifetime, emission wavelength) are sensitive to their local microenvironment (e.g., pH, polarity, viscosity). Such probes would be valuable tools for studying cellular processes in real-time. The known aggregation-induced emission (AIE) properties of some indazoles could be a starting point for designing probes that "turn on" only upon binding to their target. rsc.org
The versatility of the this compound scaffold, with its multiple points for chemical modification, ensures that it will remain a valuable platform for innovation across multiple scientific disciplines for the foreseeable future.
Q & A
Q. How does the bromine atom at the 3-position influence the compound’s interaction with biological targets?
- Methodological Answer :
- Halogen bonding : Bromine’s electronegativity may form interactions with protein residues (e.g., in ’s triazole derivatives).
- Steric effects : Bulkier halogens (Br vs. Cl) alter binding pocket accessibility.
- SAR studies : Compare brominated vs. non-brominated analogs in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
